4-Fluoro-3-isopropylaniline
Overview
Description
4-Fluoro-3-isopropylaniline is a fluorinated aromatic amine compound with the molecular formula C9H12FN and a molecular weight of 153.2 g/mol . This colorless to pale yellow liquid is characterized by its fluorine and isopropyl functional groups. It is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-isopropylaniline typically involves the reduction of 4-fluoronitrobenzene. One common method includes the following steps :
Reactants: 4-fluoronitrobenzene, acetone, and a catalyst (e.g., platinum on charcoal).
Reaction Conditions: The reactants are placed in a hydrogenation autoclave, heated to 80-85°C, and reduced at a hydrogen pressure of 0.2-1.0 MPa. The reaction is monitored until hydrogen uptake falls sharply, indicating completion.
Isolation: The mixture is cooled, the catalyst is filtered off, and the product is isolated by distillation.
Industrial Production Methods: Industrial production methods for this compound often involve similar hydrogenation processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-isopropylaniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as platinum on charcoal or Raney nickel are used under hydrogenation conditions.
Substitution: Reagents like sodium hydride or organolithium compounds are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-Fluoro-3-isopropylaniline has extensive applications across various scientific research domains :
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and fluorinated polymers.
Biology: Utilized in the development of fluorescent probes and dyes.
Medicine: Serves as a building block in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.
Mechanism of Action
The precise mechanism of action for 4-Fluoro-3-isopropylaniline remains an area of ongoing investigation. Current understanding suggests that it acts as a catalyst, mediating the formation of complexes with target molecules. These complexes undergo a series of reactions, ultimately resulting in the formation of new products . The compound’s fluorine and isopropyl groups play a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
4-Fluoroaniline: Lacks the isopropyl group, making it less sterically hindered.
3-Isopropylaniline: Lacks the fluorine atom, affecting its electronic properties.
4-Fluoro-N-methylaniline: Contains a methyl group instead of an isopropyl group, influencing its reactivity.
Uniqueness: 4-Fluoro-3-isopropylaniline’s unique combination of fluorine and isopropyl groups imparts distinct electronic and steric properties, making it a valuable intermediate in various synthetic processes. Its versatility and reactivity distinguish it from other similar compounds .
Properties
IUPAC Name |
4-fluoro-3-propan-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWMVMHKUNCBIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666647 | |
Record name | 4-Fluoro-3-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710351-86-3 | |
Record name | 4-Fluoro-3-(1-methylethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=710351-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-3-(propan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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